molecular formula C8H18ClN3O2 B177527 Gly-Leu amide hydrochloride CAS No. 15855-88-6

Gly-Leu amide hydrochloride

Cat. No. B177527
CAS RN: 15855-88-6
M. Wt: 223.7 g/mol
InChI Key: GMQLFFQMNNLUNX-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gly-Leu amide hydrochloride is a peptide compound that has gained attention in recent years due to its potential applications in scientific research. This compound is composed of two amino acids, glycine and leucine, and is commonly used in laboratory experiments to study the biochemical and physiological effects of peptides.

Mechanism Of Action

The mechanism of action of Gly-Leu amide hydrochloride is not fully understood. However, it is believed to interact with various proteins and enzymes in the body, leading to changes in their activity and function.

Biochemical And Physiological Effects

Studies have shown that Gly-Leu amide hydrochloride can have a variety of biochemical and physiological effects. These effects include the modulation of protein-protein interactions, the stabilization of peptide structures, and the regulation of enzymatic activity.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Gly-Leu amide hydrochloride in laboratory experiments is its stability and resistance to degradation. This compound is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using Gly-Leu amide hydrochloride is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of Gly-Leu amide hydrochloride. One area of interest is the development of new synthesis methods that can improve the yield and purity of this compound. Another area of interest is the investigation of its potential therapeutic applications, such as in the treatment of neurological disorders or cancer. Additionally, further research is needed to fully understand the mechanism of action of Gly-Leu amide hydrochloride and its effects on various biological processes.

Synthesis Methods

The synthesis of Gly-Leu amide hydrochloride involves the solid-phase peptide synthesis method. This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The final product is then cleaved from the solid support and purified using various chromatographic techniques.

Scientific Research Applications

Gly-Leu amide hydrochloride has been used in a variety of scientific research applications, including the study of peptide-protein interactions, peptide folding, and peptide stability. This compound has also been used to investigate the role of peptides in various biological processes, such as cell signaling and neurotransmission.

properties

CAS RN

15855-88-6

Product Name

Gly-Leu amide hydrochloride

Molecular Formula

C8H18ClN3O2

Molecular Weight

223.7 g/mol

IUPAC Name

(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanamide;hydrochloride

InChI

InChI=1S/C8H17N3O2.ClH/c1-5(2)3-6(8(10)13)11-7(12)4-9;/h5-6H,3-4,9H2,1-2H3,(H2,10,13)(H,11,12);1H/t6-;/m0./s1

InChI Key

GMQLFFQMNNLUNX-RGMNGODLSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N)NC(=O)CN.Cl

SMILES

CC(C)CC(C(=O)N)NC(=O)CN.Cl

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)CN.Cl

Origin of Product

United States

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